![molecular formula C14H13NO3 B1619912 [(1-Naphthylacetyl)amino]acetic acid CAS No. 6277-60-7](/img/structure/B1619912.png)
[(1-Naphthylacetyl)amino]acetic acid
説明
“[(1-Naphthylacetyl)amino]acetic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.261 . It is also known by its IUPAC name, 2-[(2-naphthalen-1-ylacetyl)amino]acetic acid .
Synthesis Analysis
The synthesis of N-acetyl-α-amino acids, which could potentially include “[(1-Naphthylacetyl)amino]acetic acid”, has been described in the literature . The process involves the acetylation of L-proline and 4-hydroxy-L-proline by acetic anhydride in aqueous solutions of the starting compounds on heating the reaction mixes from 50°C to 70°C .Molecular Structure Analysis
The molecular structure of “[(1-Naphthylacetyl)amino]acetic acid” consists of a naphthalene ring attached to an acetyl group, which is further linked to an aminoacetic acid group .科学的研究の応用
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the study of neuroprotection in models of Parkinson’s disease .
Method
The compound is used as a GPR139 agonist in primary culture models of dopaminergic (DA) neuronal degeneration . The protection of DA neurons was found against 1-methyl-4-phenylpyridinium (MPP+)-mediated degeneration .
Synthesis of Medicinal Substances
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the synthesis of N-acetyl derivatives of L-glutamine, L-proline, and 4-hydroxy-L-proline . These compounds are used as medicinal substances .
Method
The N-acetyl derivatives were synthesized in aqueous solutions with acetic anhydride as the acetylating agent . The reaction was conducted in an acetic acid environment .
Results
The resulting compounds were used in sports medicine as a component of formulation for increasing training intensity, muscle growth and strength, and endurance, and for the protection and restoration of damaged tendons and ligaments .
Cocrystals/Salt Formation
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the formation of cocrystals/salts of aminopyrimidine derivatives .
Method
The specific method of application or experimental procedures was not detailed in the source .
Results
A series of cocrystals/salts of aminopyrimidine derivatives with [(1-Naphthylacetyl)amino]acetic acid were successfully prepared .
Plant Growth Regulator
Application
[(1-Naphthylacetyl)amino]acetic acid is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products . It is a rooting agent and used for the vegetative propagation of plants from stem and leaf cuttings . It is also used for plant tissue culture .
Method
The compound is applied after blossom fertilization . For it to obtain its desired effects it must be applied in concentrations ranging from 20–100 μg/mL .
Synthesis of Aminopyrimidine Derivatives
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the synthesis of aminopyrimidine derivatives .
Method
The compound was dissolved in dichloromethane and N, N-diisopropylethylamine at room temperature and cooled to 0 C. To the solution was added (3-dimethylamino)pyrrolidine and N, N’-dicyclohexylcarbodiimide .
Results
The resulting aminopyrimidine derivatives were successfully prepared .
Neuroprotection in Parkinson’s Disease Models
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the study of neuroprotection in models of Parkinson’s disease .
Method
The compound is used as a GPR139 agonist in primary culture models of dopaminergic (DA) neuronal degeneration . The protection of DA neurons was found against 1-methyl-4-phenylpyridinium (MPP+)-mediated degeneration .
Plant Growth Regulator
Application
[(1-Naphthylacetyl)amino]acetic acid is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products . It is a rooting agent and used for the vegetative propagation of plants from stem and leaf cuttings . It is also used for plant tissue culture .
Method
The compound is applied after blossom fertilization . For it to obtain its desired effects it must be applied in concentrations ranging from 20–100 μg/mL .
Synthesis of Aminopyrimidine Derivatives
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the synthesis of aminopyrimidine derivatives .
Method
The compound was dissolved in dichloromethane and N, N-diisopropylethylamine at room temperature and cooled to 0 C. To the solution was added (3-dimethylamino)pyrrolidine and N, N’-dicyclohexylcarbodiimide .
Results
The resulting aminopyrimidine derivatives were successfully prepared .
Neuroprotection in Parkinson’s Disease Models
Application
[(1-Naphthylacetyl)amino]acetic acid is used in the study of neuroprotection in models of Parkinson’s disease .
Method
The compound is used as a GPR139 agonist in primary culture models of dopaminergic (DA) neuronal degeneration . The protection of DA neurons was found against 1-methyl-4-phenylpyridinium (MPP+)-mediated degeneration .
特性
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHJBUIQBHUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978434 | |
| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Naphthylacetyl)amino]acetic acid | |
CAS RN |
6277-60-7 | |
| Record name | NSC34872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




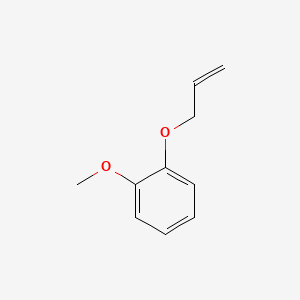
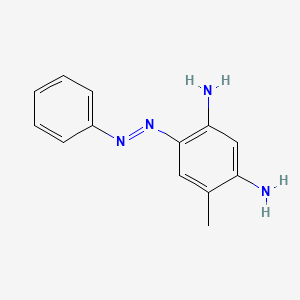
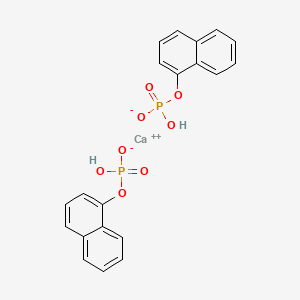
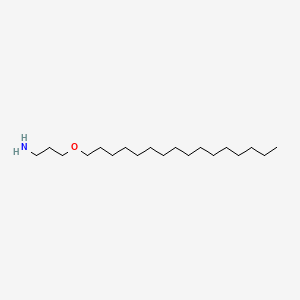
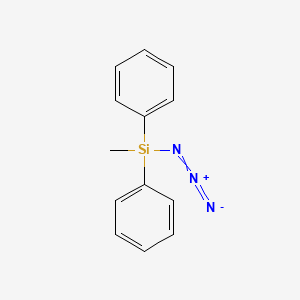
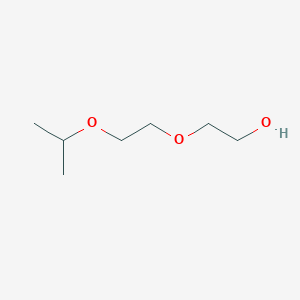

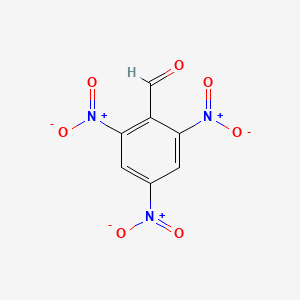
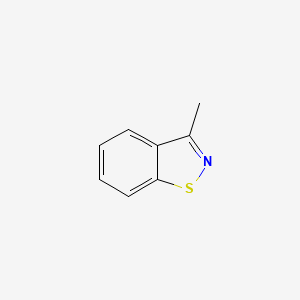
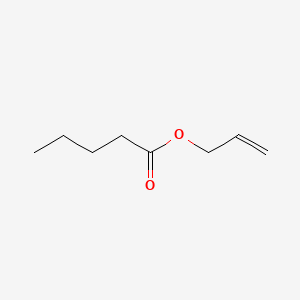
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)
![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)
